REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[C:7](=O)[NH:6][CH:5]2[OH:13].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>ClCCl>[F:11][C:10]1[CH:9]=[C:8]2[C:4](=[CH:3][C:2]=1[F:1])[C:5](=[O:13])[NH:6][CH2:7]2
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Name
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5,6-difluoro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Quantity
|
748 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(NC(C2=CC1F)=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was then concentrated
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 1:1 to 0:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2CNC(C2=CC1F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |